methyl 4-({[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate is a useful research compound. Its molecular formula is C24H17ClO5 and its molecular weight is 420.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.0764513 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
- X-Ray Crystallography : Methyl 4-({[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate and its derivatives have been studied using single-crystal X-ray crystallography to determine their structure. This technique has provided insights into their crystallization, hydrogen bonding, and molecular orientation (Manolov et al., 2012).
Pharmacological Applications
- Antimicrobial Properties : Certain derivatives of this compound have been synthesized and shown to possess antimicrobial properties. For instance, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have demonstrated antibacterial and antifungal activities against various strains (Desai et al., 2007).
Antioxidant Activity
- Antioxidant Properties : Investigations into the antioxidant properties of derivatives of this compound have shown promising results. For instance, a study measuring the activity of several 4-hydroxycoumarin derivatives indicated significant scavenger activity for some compounds, suggesting potential utility in applications requiring antioxidant properties (Stanchev et al., 2009).
Anticancer Activity
- Anticancer Applications : Some novel derivatives of this compound have been synthesized and evaluated for antitumor activity. Certain compounds have shown inhibitory activity against various cancer cell lines, indicating potential use in cancer treatment (Shi et al., 2020).
Material Science and Polymer Applications
- Dielectric Properties in Polymers : Research into polymers functionalized with derivatives of this compound has explored their dielectric properties. This is indicative of their potential applications in electronic and material science fields (Bezgin et al., 2015).
Properties
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)-4-oxochromen-3-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-28-24(27)17-8-6-15(7-9-17)14-29-23-21(26)19-4-2-3-5-20(19)30-22(23)16-10-12-18(25)13-11-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRXVIINCCRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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